molecular formula C16H11ClF3N5O B5065400 5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5065400
M. Wt: 381.74 g/mol
InChI Key: WEYDMJDDAORIQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process that can be catalyzed by various catalysts, including ruthenium compounds. A notable method for synthesizing 5-amino-1,2,3-triazole-4-carboxylates involves ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, achieving complete regiocontrol for the preparation of triazole-based scaffolds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015). This method provides a pathway to synthesize compounds with triazole cores, which could be applied to create the specified compound.

Molecular Structure Analysis

The crystal structure of triazole derivatives reveals the molecular intricacies that contribute to their chemical behavior. For instance, the crystal structure of a closely related compound, 5-Phenyl-[1,2,3] triazolo [1,5-b] [1,2,4] triazine-3-carboxamide, was determined using single-crystal X-Ray diffraction techniques, which can shed light on the molecular structure of 5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including the Dimroth rearrangement, which involves the isomerization of triazole compounds under certain conditions. This rearrangement affects the compound's chemical properties and can be leveraged in synthetic chemistry to achieve specific molecular configurations (Sutherland & Tennant, 1971).

properties

IUPAC Name

5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O/c17-12-7-6-9(8-11(12)16(18,19)20)22-15(26)13-14(21)25(24-23-13)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYDMJDDAORIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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